molecular formula C25H30N2O6 B557108 Boc-Orn(Fmoc)-OH CAS No. 150828-96-9

Boc-Orn(Fmoc)-OH

Cat. No.: B557108
CAS No.: 150828-96-9
M. Wt: 454.5 g/mol
InChI Key: YEBWACZYMHWWEK-NRFANRHFSA-N
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Description

Boc-Orn(Fmoc)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The presence of both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

Mechanism of Action

Target of Action

Boc-Orn(Fmoc)-OH, also known as (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid or N-Alpha-T-butyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that it helps to construct. The role of this compound is to facilitate the addition of the amino acid ornithine to these chains .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of the compound is removed, allowing the ornithine residue to be added to the growing peptide chain . The Boc group provides protection for the ornithine residue during this process .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis . This compound plays a crucial role in the elongation step of this pathway, where it contributes to the addition of ornithine residues to the peptide chain .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis reactions .

Result of Action

The result of the action of this compound is the successful incorporation of ornithine residues into peptide chains . This can facilitate the synthesis of complex peptides for research and therapeutic applications .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. For instance, the efficiency of Fmoc deprotection can be affected by the choice of base and the reaction conditions . Additionally, the stability of the compound can be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using the Boc group. This is followed by the protection of the δ-amino group with the Fmoc group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of this compound. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the Fmoc group can be removed using a base such as piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal and piperidine for Fmoc removal.

    Coupling: DIC and HOBt are commonly used to activate the carboxyl group for peptide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection steps yield free amino groups that can further react to form peptide bonds .

Scientific Research Applications

Boc-Orn(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Nα-(tert-Butoxycarbonyl)-L-ornithine (Boc-Orn-OH): Lacks the Fmoc protection on the δ-amino group.

    Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Fmoc-Orn-OH): Lacks the Boc protection on the α-amino group.

Uniqueness

Boc-Orn(Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy enables the selective deprotection and coupling of specific amino groups, facilitating the synthesis of complex and high-purity peptides .

Properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWACZYMHWWEK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583405
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150828-96-9
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?

A1: this compound offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, this compound is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.

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